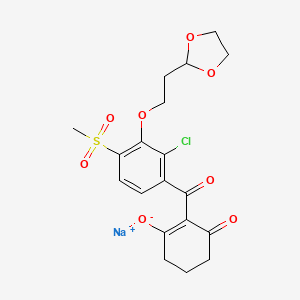

Lancotrione sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

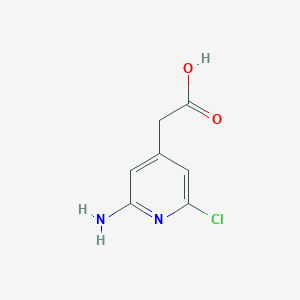

Lancotrione sodium is a novel herbicide, primarily used in the form of its sodium salt, for the control of grass weeds. It was introduced by Ishihara Sangyo Kaisha in 2016 and commercialized in 2019. This compound is closely related to the established rice herbicide tefuryltrione and shares a similar herbicidal mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lancotrione sodium begins with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene, which is refluxed with sodium hydroxide in tert-butanol. This phenol derivative is then alkylated with 2-(2-chloroethyl)-1,3-dioxolane under basic conditions. The resulting compound undergoes palladium-catalyzed carbonylation to form a methyl ester, which is subsequently saponified to yield a benzoic acid derivative. This derivative is then subjected to O-acylation of 1,3-cyclohexanedione and a cyanide-catalyzed rearrangement to produce the triketone lancotrione .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a herbicide .

Chemical Reactions Analysis

Types of Reactions

Lancotrione sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and cyanide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in herbicide formulations .

Scientific Research Applications

Lancotrione sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying herbicidal mechanisms and developing new herbicides.

Biology: Investigated for its effects on plant physiology and weed control.

Industry: Widely used in agriculture for controlling grass weeds in rice paddies and other crops

Mechanism of Action

Lancotrione sodium exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme catalyzes the formation of the plastoquinone precursor homogentisic acid. By inhibiting HPPD, this compound disrupts the production of essential compounds in plants, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Lancotrione sodium is similar to other HPPD-inhibiting herbicides, such as:

- Tefuryltrione

- Isoxaflutole

- Mesotrione

- Pyroxasulfotole

- Tembotrione

- Tolpyralate

- Topramezone

Uniqueness

What sets this compound apart from these similar compounds is its specific structural modifications, which enhance its effectiveness and selectivity as a herbicide. Additionally, its unique synthesis route and reaction conditions contribute to its distinct properties .

Properties

CAS No. |

1486617-22-4 |

|---|---|

Molecular Formula |

C19H20ClNaO8S |

Molecular Weight |

466.9 g/mol |

IUPAC Name |

sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate |

InChI |

InChI=1S/C19H21ClO8S.Na/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15;/h5-6,15,21H,2-4,7-10H2,1H3;/q;+1/p-1 |

InChI Key |

NVRCUTOGBXRVOW-UHFFFAOYSA-M |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2=C(CCCC2=O)[O-])Cl)OCCC3OCCO3.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)

![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)